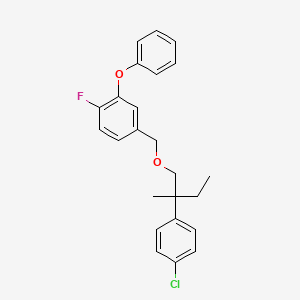

4-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxybenzene

Description

4-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxybenzene is a complex organic compound that features a combination of aromatic rings and functional groups

Properties

CAS No. |

83493-06-5 |

|---|---|

Molecular Formula |

C24H24ClFO2 |

Molecular Weight |

398.9 g/mol |

IUPAC Name |

4-[[2-(4-chlorophenyl)-2-methylbutoxy]methyl]-1-fluoro-2-phenoxybenzene |

InChI |

InChI=1S/C24H24ClFO2/c1-3-24(2,19-10-12-20(25)13-11-19)17-27-16-18-9-14-22(26)23(15-18)28-21-7-5-4-6-8-21/h4-15H,3,16-17H2,1-2H3 |

InChI Key |

IQPIVIUXARHSLB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(COCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxybenzene typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxybenzene can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.

Substitution: Nucleophilic substitution reactions are common, where the fluoro or phenoxy groups can be replaced with other substituents using appropriate nucleophiles

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), dimethylformamide (DMF), various nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxybenzene has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 4-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxybenzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline: Known for its anticancer and antiviral activities.

Thiazole derivatives: Exhibiting diverse biological activities, including antimicrobial and anti-inflammatory properties.

Uniqueness

4-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxybenzene stands out due to its unique combination of functional groups and aromatic rings, which confer specific chemical and biological properties.

Biological Activity

4-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxybenzene, with CAS number 83493-06-5, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C24H24ClFO2

- Molecular Weight : 398.898 g/mol

- CAS Number : 83493-06-5

- Structural Characteristics : The compound features a phenoxy group and a fluorine atom, which may influence its biological interactions.

Biological Activity Overview

Research on the biological activity of this compound is limited, but several studies have suggested potential therapeutic applications. The following sections summarize key findings related to its biological effects.

Antiviral Activity

Recent studies indicate that derivatives of compounds similar to this compound exhibit antiviral properties. For instance, a study highlighted that certain substituted analogues showed significant activity against human adenovirus (HAdV), with some compounds achieving sub-micromolar potency and high selectivity indices (SI > 100) compared to traditional antiviral agents like niclosamide .

Table 1: Comparative Antiviral Activity of Related Compounds

| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound 15 | 0.27 | 156.8 | >580 |

| Niclosamide | Not specified | Not specified | Not specified |

The proposed mechanism of action for related compounds includes targeting viral DNA replication processes and inhibiting later stages of the viral life cycle. This suggests that this compound may also interact with similar pathways, although specific studies on this compound are necessary to confirm such mechanisms.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on related compounds have indicated low cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile that warrants further investigation into the specific cytotoxicity of this compound.

Case Studies and Research Findings

While direct case studies on this specific compound are scarce, research into structurally similar compounds provides insights into its potential applications. For example, studies have shown that modifications in the phenyl ring can significantly alter biological activity, indicating that variations in structure can lead to diverse pharmacological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.